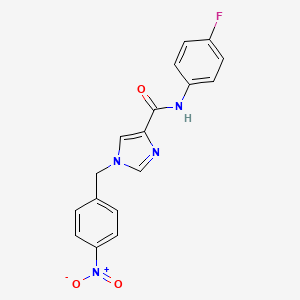

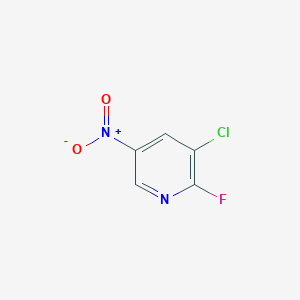

![molecular formula C17H15N3O6S2 B2422816 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-71-2](/img/structure/B2422816.png)

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and coupling reactions .Scientific Research Applications

Photosensitizer in Photodynamic Therapy

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide and related compounds show promise in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating significant potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Pharmacological Applications

Research on the chemical synthesis and pharmacological evaluation of quinazoline derivatives, including substituted benzene sulfonamide derivatives, has been conducted. These compounds have shown notable diuretic, antihypertensive, and anti-diabetic potential in rats. The compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide demonstrated potent effects, suggesting applications in developing new therapeutic agents (Rahman et al., 2014).

Antitumor Activity

A study on substituted indazole derivatives, including N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, demonstrated significant antiproliferative and apoptotic activities against human tumor cell lines. Compounds like N‐(2‐allyl‐2H‐indazol‐6‐yl)‐4‐methoxybenzenesulfonamide and N‐[7‐ethoxy‐2‐(4‐methyl‐benzyl)‐2H‐indazol‐6‐yl]‐4‐methyl‐benzenesulfonamide showed promising results, indicating potential in cancer therapy (Abbassi et al., 2014).

Antibacterial and Antifungal Agents

Synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has been explored for their potential antibacterial and antifungal activities. Several compounds exhibited significant antimicrobial activities, comparable to standard agents like Ampicillin and Fluconazole, highlighting their potential as new antibacterial and antifungal agents (Helal et al., 2013).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity revealed that several synthesized compounds offered protection against picrotoxin-induced convulsions. Among them, 4‐(6‐Amino‐3,5‐dicyano‐4‐(4‐methoxyphenyl)‐2‐oxopyridin‐1(2H)‐yl)‐N‐(thiazol‐2‐yl)benzenesulfonamide showed notable anticonvulsive effects, suggesting potential in developing anticonvulsant therapies (Farag et al., 2012).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXYRYIKVUCBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

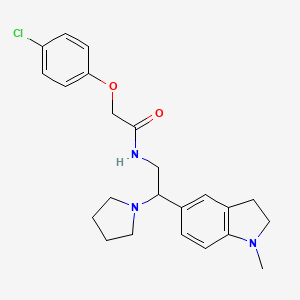

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)

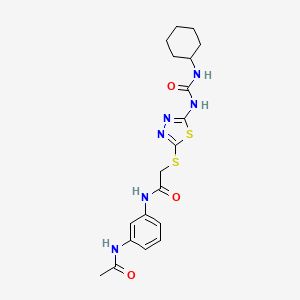

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

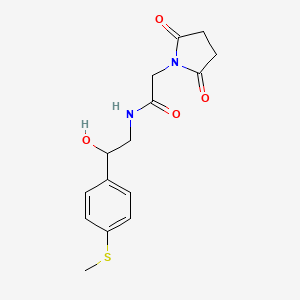

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422756.png)